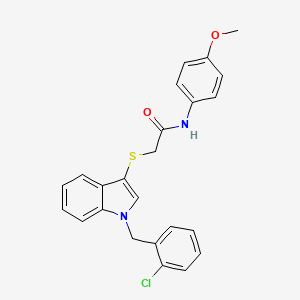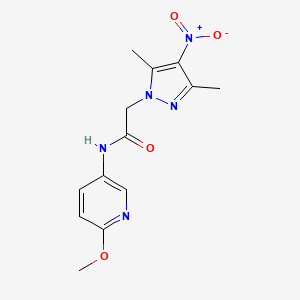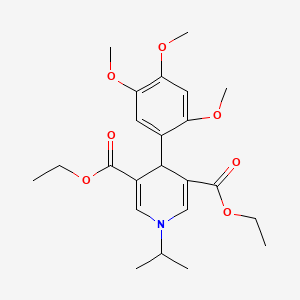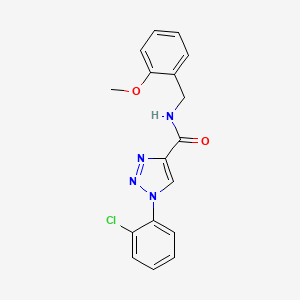![molecular formula C26H24N4O3 B11207187 [7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl](4-benzylpiperidin-1-yl)methanone](/img/structure/B11207187.png)
[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl](4-benzylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-BENZYLPIPERIDINE is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology This compound features a unique structure that combines a benzodioxole moiety with a pyrazolopyrimidine core, linked to a benzylpiperidine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-BENZYLPIPERIDINE typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the Pyrazolopyrimidine Core: This step often involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Coupling with Benzylpiperidine: The final step involves the coupling of the pyrazolopyrimidine intermediate with benzylpiperidine using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-BENZYLPIPERIDINE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The pyrazolopyrimidine core can be reduced under hydrogenation conditions.
Substitution: The benzylpiperidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Substitution: Formation of substituted benzylpiperidine derivatives.
Aplicaciones Científicas De Investigación
1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-BENZYLPIPERIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mecanismo De Acción
The mechanism of action of 1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-BENZYLPIPERIDINE involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes involved in cell cycle regulation and apoptosis.
Pathways Involved: The compound can induce cell cycle arrest and apoptosis in cancer cells by modulating microtubule assembly and inhibiting tubulin polymerization.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde
- Benzo-1,3-dioxol-5-ol acetate
Uniqueness
1-[7-(2H-1,3-BENZODIOXOL-5-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-BENZYLPIPERIDINE stands out due to its unique combination of a benzodioxole moiety with a pyrazolopyrimidine core and a benzylpiperidine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C26H24N4O3 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
[7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-benzylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C26H24N4O3/c31-26(29-12-9-19(10-13-29)14-18-4-2-1-3-5-18)21-16-28-30-22(8-11-27-25(21)30)20-6-7-23-24(15-20)33-17-32-23/h1-8,11,15-16,19H,9-10,12-14,17H2 |
Clave InChI |
YRNOIYNYPFAZOP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC6=C(C=C5)OCO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[7-(4-methoxyphenyl)-7,11-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N,N-dimethylaniline](/img/structure/B11207110.png)
![5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11207116.png)

![3-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11207128.png)

![2-(3-Bromophenyl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11207143.png)
![3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11207145.png)

![N-(4-Bromophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B11207151.png)
![N-(2-fluorophenyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B11207156.png)
![N,N-diethyl-3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylpropan-1-aminium](/img/structure/B11207158.png)
![2-Phenylimidazo[1,2-a]pyridin-8-amine](/img/structure/B11207164.png)


